molecular formula CH4N4O2 B056551 Nitroguanidine CAS No. 556-88-7

Nitroguanidine

Cat. No.: B056551
CAS No.: 556-88-7
M. Wt: 104.07 g/mol
InChI Key: IDCPFAYURAQKDZ-UHFFFAOYSA-N
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Description

Nitroguanidine (NQ; CH₄N₄O₂) is a crystalline, high-energy compound widely used in triple-base propellants for military applications, often combined with nitrocellulose (NC) and nitroglycerin (NG) . Its stability in water and dilute acids, coupled with low volatility, makes it suitable for controlled combustion in munitions . Environmentally, NQ is biodegradable under aerobic conditions via bacterial mineralization (e.g., Variovorax strain VC1) but persists in anaerobic settings .

Chemical Reactions Analysis

Reduction Reactions

Nitroguanidine undergoes selective reduction to form aminoguanidine derivatives. Key pathways include:

  • Catalytic hydrogenation : Using Pd/C or Raney Ni catalysts under H₂ at 50–60°C yields 1-amino-2-aminoguanidine 7 with >90% efficiency .

  • Zinc-acid reduction : In acidic media, Zn reduces the nitro group to an amino group, producing aminoguanidine 7 alongside minor byproducts .

Table 1: Reduction Reaction Outcomes

Reducing AgentConditionsProductYield (%)
H₂/Pd/C50–60°C7 >90
Zn/HClRT7 60–70

Acylation Reactions

The amino group in this compound reacts with acylating agents:

  • Acetic anhydride : Forms 1-acetamido-2-nitroguanidine 15 (97.5% yield) at room temperature .

  • Acetyl chloride : Produces similar acetamide derivatives under mild conditions .

Table 2: Acylated Derivatives

Acylating AgentProductApplication
(CH₃CO)₂O15 Precursor for triazole synthesis
ClCOCH₃Analogous to 15 Energetic material intermediates

Coordination Reactions

This compound acts as a ligand for transition metals, forming stable complexes:

  • Cobalt(II) : [Co(ANQ)₂(H₂O)₂]·2H₂O exhibits paramagnetic properties .

  • Copper(II) : Planar complexes with ANQ ligands show enhanced thermal stability (>200°C) .

Table 3: Metal Complex Properties

Metal IonComplex FormulaThermal Stability (°C)
Co²⁺[Co(ANQ)₂(H₂O)₂]·2H₂O180–200
Cu²⁺[Cu(ANQ)₂Cl₂]>200

Aldimine Condensation

The hydrazino group reacts with aldehydes to form hydrazones:

  • Benzaldehyde : Produces N′-nitro-2-(2,4,6-trinitrobenzylidene)hydrazinecarboximidamide 51 .

  • Formaldehyde : Yields 1-hydroxymethylamino-2-nitroguanidine, a key intermediate for polymer-bound explosives .

Table 4: Condensation Products

AldehydeProductDetonation Velocity (m/s)
C₆H₅CHO51 8,200
HCHOHydroxymethyl-ANQ7,900

Cyclization Reactions

Intramolecular reactions yield heterocyclic compounds:

  • With acetic acid : Forms 3-methyl-4,5-diamino-1,2,4-triazole 17 .

  • With oxalic acid : Generates nitroaminotriazole derivatives 20 and 21 at 92–94°C .

Table 5: Cyclization Pathways

ReagentConditionsProductApplication
CH₃COOHRT, Zn(OAc)₂17 Precursor for tetrazoles
(COOH)₂92–94°C, 8 hr20 , 21 High-density explosives

Reactivity Profile and Hazards

This compound displays sensitivity under specific conditions :

  • Oxidizing agents : Vigorous reactions with reducing agents (e.g., hydrides).

  • Bases : Forms explosive salts with strong inorganic bases.

  • Thermal decomposition : Begins at 220°C with rapid gas evolution .

Scientific Research Applications

Explosive Applications

Nitroguanidine is widely utilized as a component in explosives due to its energetic properties. It serves as a base material for various formulations that require high energy output with reduced sensitivity.

1. High-Energy Explosives

  • This compound is a key ingredient in modern explosives, providing enhanced energy characteristics while maintaining safety during handling. It is often combined with other materials to create low-sensitive explosive mixtures characterized by high detonation parameters .

2. Propellant Formulations

  • The compound is used in propellant compositions for military applications, such as artillery and missiles. Research has shown that this compound can improve the ballistic properties of propellants, making them more effective while reducing environmental impact .

Industrial Applications

This compound's versatility extends beyond military use; it also finds applications in various industrial sectors.

1. Automotive Safety

  • This compound is employed in automotive airbags and seat belt pretension systems due to its rapid energy release upon detonation, which is critical for safety mechanisms .

2. Agricultural Chemicals

  • In agriculture, this compound serves as an intermediate in the production of plant protection agents and pesticides. Its effectiveness as an insecticide enhances crop protection while minimizing environmental harm .

Pharmaceutical Applications

The pharmaceutical industry utilizes this compound as a precursor for synthesizing various medicinal compounds.

1. Drug Development

  • This compound derivatives are explored for their potential therapeutic effects, including anti-cancer properties. Research indicates that certain this compound derivatives exhibit biological activity that could be harnessed for drug development .

Synthesis and Properties

A comprehensive study on the synthesis of this compound highlighted its role in creating energetic derivatives with improved properties. The research focused on synthetic methods and the structural analysis of this compound-based compounds .

Crystal Morphology

Research has demonstrated that controlling the crystallization process of this compound can enhance its mechanical performance and thermodynamic stability. Various morphologies were obtained through different crystallization techniques, improving flowability and density .

Toxicological Studies

Toxicological assessments have shown that this compound does not cause reproductive or fertility effects at certain dosages, indicating its relative safety when handled properly . These findings support its continued use in both military and civilian applications.

Summary Table of Applications

Application Area Specific Uses Benefits
ExplosivesHigh-energy explosivesEnhanced energy output with reduced sensitivity
PropellantsMilitary artillery and missile propellantsImproved ballistic performance
Automotive SafetyAirbags and seat belt pretension systemsCritical for rapid deployment in safety devices
AgricultureIntermediate for pesticides and plant protection agentsEffective crop protection
PharmaceuticalsPrecursor for drug synthesisPotential therapeutic effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Guanidine Nitrate

  • Chemical Properties: Guanidine nitrate (C(NH₂)₃·HNO₃) shares a guanidine backbone with NQ but lacks the nitro group. Both compounds are separable via high-performance thin-layer chromatography (HPTLC) using silica gel and dioxane–tetrahydrofuran mobile phases .
  • Applications : Unlike NQ, guanidine nitrate is primarily used in syntheses and as a nitrating agent in organic chemistry .

Table 1: Key Differences Between Nitroguanidine and Guanidine Nitrate

Property This compound Guanidine Nitrate
Molecular Formula CH₄N₄O₂ CH₆N₄O₃
Primary Use Propellants Synthesis/Nitration
Acute Oral LD₅₀ (Mice) >4,345 mg/kg Not reported
Environmental Fate Aerobic degradation Unknown

N-Methyl-N-Nitroso-N'-Nitroguanidine (MNG) and Homologues

  • Structure and Reactivity: MNG (C₂H₅N₅O₂) and ethyl homologue ENG are nitroso compounds with carcinogenic properties, unlike NQ. They induce tumors at application sites without enzymatic activation, a trait absent in NQ .
  • Applications: MNG is used in carcinogenicity studies, whereas NQ is non-carcinogenic and non-genotoxic .

Insensitive Munitions Formulation (IMX-101) Components

NQ is part of IMX-101 alongside 2,4-dinitroanisole (DNAN) and nitrotriazolone (NTO):

  • Toxicity : DNAN is the most toxic component (LC₅₀ < 50 mg/L in aquatic organisms), while NQ contributes minimally to IMX-101’s toxicity .
  • Environmental Persistence : DNAN and NTO exhibit slower degradation rates compared to NQ in aerobic soils .

Table 2: Comparative Toxicity of IMX-101 Components

Compound Aquatic Toxicity (LC₅₀) Mammalian Toxicity (Oral LD₅₀)
This compound >100 mg/L >4,345 mg/kg
DNAN <50 mg/L ~300 mg/kg (estimated)
NTO ~150 mg/L Not reported

Comparison with Other Energetic Compounds

RDX, HMX, and TNT

  • Stability and Sensitivity : NQ is classified as an "insensitive" munition, unlike RDX and TNT, which are shock- and friction-sensitive .
  • Environmental Impact : RDX and TNT accumulate in ecosystems due to low biodegradability, whereas NQ degrades into NH₃, N₂O, and CO₂ via bacterial action .

Table 3: Environmental Degradation Products

Compound Degradation Pathways Products
NQ Aerobic bacterial mineralization NH₃, N₂O, CO₂
TNT Photolysis/Microbial reduction Aminodinitrotoluenes
RDX Anaerobic biodegradation NDAB, MEDINA

This compound Derivatives in Pharmaceuticals

  • Selectivity: Unlike acetamidine derivatives, this compound-based compounds exhibit isoform selectivity (nNOS over eNOS) due to nitro group interactions .

Solubility and Crystallization

  • Solubility: NQ’s solubility in nitric acid follows a temperature-dependent model, critical for crystallization processes. At 25°C, solubility in 10% HNO₃ is ~12 g/100 mL, decreasing to 5 g/100 mL in 30% HNO₃ .
  • Comparison : Guanidine nitrate is highly water-soluble (>200 g/100 mL), limiting its use in propellants compared to NQ .

Biological Activity

Nitroguanidine (NG), a compound primarily known for its applications in military propellants and pharmaceuticals, has garnered attention for its biological activity, particularly in relation to carcinogenicity and reproductive toxicity. This article explores the biological effects of this compound, including its mechanisms of action, case studies, and research findings.

This compound is a nitro derivative of guanidine, characterized by its chemical structure which includes a nitro group (NO2-NO_2) attached to the guanidine backbone. This modification significantly influences its reactivity and biological interactions. This compound is known to undergo metabolic activation to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects.

Biological Activity Overview

  • Carcinogenic Potential :
    • This compound has been implicated as a potential carcinogen, particularly through its metabolite, 1-methyl-3-nitroso-1-nitroguanidine (MNNG). MNNG is a well-established carcinogen used in research to induce gastric cancer in animal models. Studies have shown that MNNG can induce cellular damage and promote tumorigenesis via mechanisms involving oxidative stress and inflammation .
    • Research indicates that MNNG exposure leads to abnormal cell proliferation and apoptosis resistance in gastric mucosal cells. For instance, Crocin, a compound derived from saffron, has demonstrated protective effects against MNNG-induced carcinogenesis by inhibiting cell proliferation and inducing apoptosis through the Nrf2 signaling pathway .
  • Reproductive Toxicity :
    • Studies have assessed the reproductive toxicity of this compound in animal models. In one study involving Sprague-Dawley rats, this compound was administered at various doses, revealing no significant genotoxicity but indicating maternal toxicity at higher doses (1000 mg/kg) . The NOAEL (No Observed Adverse Effect Level) was determined to be 316 mg/kg/day for both maternal and fetal toxicity.
    • The compound did not exhibit reproductive or fertility effects at lower dosages; however, high doses resulted in decreased body weight and feed consumption among female rats .

Table 1: Summary of Key Studies on this compound

StudyFocusFindings
Taneja et al. (2017)CarcinogenicityMNNG induces gastric cancer via oxidative stress and inflammation.
Liang et al. (2022)Protective Effects of HesperidinHesperidin activates autophagy through the PI3K/AKT pathway in MNNG-treated cells.
Badr El-Din et al. (2016)ChemopreventionMGN-3 shows chemopreventive effects against gastric carcinogenesis induced by MNNG.
Cai et al. (2018)Autophagy RegulationAstragaloside IV protects gastric mucosa from MNNG-induced damage by regulating autophagy.

Mechanistic Insights

The biological activity of this compound is closely tied to its ability to form reactive nitrogen species that can modify DNA and proteins, leading to mutagenic changes and cellular dysfunction. The following pathways are particularly relevant:

  • Oxidative Stress : this compound metabolites can generate reactive oxygen species (ROS), contributing to cellular damage.
  • Inflammatory Pathways : Exposure to this compound has been shown to activate inflammatory pathways such as NF-κB, which plays a crucial role in cancer progression .
  • Cell Cycle Dysregulation : Compounds like Crocin have been observed to modulate cell cycle regulators such as Ki67 and PCNA in MNNG-treated cells, indicating potential therapeutic avenues for mitigating the effects of this compound .

Properties

IUPAC Name

1-nitroguanidine
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InChI

InChI=1S/CH4N4O2/c2-1(3)4-5(6)7/h(H4,2,3,4)
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InChI Key

IDCPFAYURAQKDZ-UHFFFAOYSA-N
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Canonical SMILES

C(=N)(N)N[N+](=O)[O-]
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Molecular Formula

CH4N4O2
Record name NITROGUANIDINE, WETTED WITH NOT LESS THAN 20% WATER
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DSSTOX Substance ID

DTXSID4024222
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Molecular Weight

104.07 g/mol
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Physical Description

Nitroguanidine is shipped as a slurry or wet mass of pale yellow crystals. If it should dry out it can explode due to shock, heat, flame, or friction. The primary hazard is blast where the entire load can explode instantaneously and not from flying projectiles and fragments. Under prolonged exposure to fire or heat they can explode., Nitroguanidine, [dry] appears as a yellow solid in the form of crystalline needles. Decomposes at 480 °F and emits toxic oxides of nitrogen. May explode under exposure to intense heat or fire. Primary hazard is blast of explosion, not flying projectiles or fragments., Exists as two isomers, needles and plates; [Hawley] Yellow solid; Shipped as a slurry or wet mass; [CAMEO] White powder; [Aldrich MSDS]
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Solubility

Slightly soluble in ethanol; insoluble in ethyl ether; very soluble in alkali, Slightly soluble in methanol (less than 0.5%), alcohol; practically insoluble in ether; soluble in concentrated acids from which it is precipitated by water; soluble in cold solution of alkalies (not of carbonates) with slow decomposition /alpha/, Beta form appears to be more soluble in water than alpha form, In water, 4.40X10+3 mg/L at 25 °C
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Vapor Pressure

1.43X10-11 mm Hg at 25 °C
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Color/Form

Needles, prisms from water /alpha 1-Nitroguanidine/, Long, thin, flat, flexible lustrous needles (alpha); small, thin elongated plates (beta)

CAS No.

556-88-7
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Melting Point

239 °C (decomposes)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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